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Compound of Interest

Compound Name: Aminocaproic Nitrilotriacetic Acid

Cat. No.: B561669 Get Quote

Technical Support Center: Affinity Column
Regeneration and Reuse
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for the regeneration and reuse of aminocaproic acid and nitrilotriacetic acid (NTA)

affinity columns.

Nitrilotriacetic Acid (NTA) Affinity Columns
NTA affinity columns, commonly charged with Ni2+ (Ni-NTA), are widely used for the

purification of recombinant proteins with a polyhistidine tag (His-tag). Proper regeneration

allows for the cost-effective reuse of these columns multiple times.

Frequently Asked Questions (FAQs)
1. How many times can a Ni-NTA column be regenerated and reused? Most manufacturers

suggest that a Ni-NTA column can be reused 4 to 8 times before regeneration is necessary.[1]

With proper regeneration, some resins can be reused up to 10-30 times, depending on the

specific resin and the nature of the sample being purified.[2] For some resins, regeneration can

be performed up to 50 times without a significant loss in binding capacity.

2. When should I regenerate my Ni-NTA column? Regeneration is recommended when you

observe a decrease in protein yield or purity. A visual indication for the need for regeneration is
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a color change of the resin from its typical light blue to a brownish-gray, which signifies that the

nickel has been lost or has changed its oxidation state.[1] It is also good practice to perform a

thorough cleaning-in-place (CIP) or regeneration between the purification of different proteins

to prevent cross-contamination.[3]

3. Can I reuse a Ni-NTA column for different His-tagged proteins? While some manufacturers

recommend using a column for the same protein to avoid cross-contamination, it is possible to

reuse a column for different proteins if a thorough regeneration and cleaning procedure is

performed between uses. Stripping the nickel ions, cleaning the resin, and then recharging it

will ensure that any bound protein from the previous purification is removed.

4. What is the difference between washing, regeneration, and stripping/recharging?

Washing: This is a standard procedure performed after each purification run to remove any

remaining unbound or weakly bound contaminants. It typically involves washing with a buffer

containing a low concentration of imidazole.

Regeneration: This is a more rigorous cleaning process to remove tightly bound proteins and

contaminants, often using agents like NaOH.

Stripping and Recharging: This is the most thorough cleaning method. It involves stripping

the nickel ions from the NTA resin using a strong chelating agent like EDTA, followed by a

comprehensive cleaning of the resin, and finally recharging the resin with a fresh solution of

nickel ions (e.g., NiSO4).

5. My Ni-NTA resin has dried out. Can I still reuse it? If the resin has dried out, it may have

trapped air pockets and cracks in the bed, which can affect its performance. However, it is often

possible to salvage the resin by taking it out of the column, hydrating it, regenerating it

according to the manufacturer's protocol, and then repacking the column.[4]
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Problem Possible Cause Solution

Low protein yield
Loss of Ni2+ ions from the

resin.

Strip the column with a

chelating agent like EDTA and

recharge it with a fresh NiSO4

solution.[5][6]

His-tag is not accessible.

Purify under denaturing

conditions (e.g., with urea or

guanidinium chloride) to

expose the tag.[7] Consider re-

engineering the protein with a

longer, flexible linker between

the protein and the tag.[7]

Presence of reducing agents

(e.g., DTT, β-mercaptoethanol)

or chelating agents (e.g.,

EDTA) in the buffers.

Ensure that your lysis and

binding buffers do not contain

concentrations of these agents

that are incompatible with the

Ni-NTA resin.[7][8]

Column is clogged or has a

slow flow rate

Presence of cell debris or

precipitated proteins in the

sample.

Ensure the cell lysate is

properly clarified by

centrifugation and/or filtration

(0.22 or 0.45 µm filter) before

loading it onto the column.[9]

Sample is too viscous due to

high nucleic acid content.

Treat the lysate with DNase I

to degrade DNA and reduce

viscosity.[9]

Precipitation of proteins on the

column.

Decrease the amount of

sample loaded or elute with a

linear imidazole gradient

instead of a step elution to

reduce protein concentration

during elution.[9] Consider

adding detergents or adjusting

the NaCl concentration.[9]
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Eluted protein is impure
Non-specific binding of

contaminating proteins.

Increase the imidazole

concentration (e.g., 20-40 mM)

in your lysis and wash buffers

to reduce non-specific binding.

[10] Perform additional wash

steps.[10]

Co-purification of host proteins

with histidine-rich regions.

Consider using a different

metal ion, such as cobalt

(Co2+), which can offer higher

specificity.

Resin has changed color to

brown or gray
Oxidation or loss of Ni2+ ions.

The column needs to be

stripped and recharged with a

fresh nickel solution.[1]

Resin has turned white

Ni2+ ions have been stripped

from the column by a strong

chelating agent.

This is often caused by high

concentrations of EDTA or

EGTA in the sample or buffers.

The column needs to be

recharged with NiSO4.

Experimental Protocols
This protocol is a general procedure for regenerating a Ni-NTA column that has not been

exposed to harsh contaminants.

Wash: Wash the column with 5-10 column volumes (CV) of a wash buffer containing a

moderate concentration of imidazole (e.g., 20-40 mM) to remove any remaining non-

specifically bound proteins.

Clean: Wash the column with 5 CV of 0.5 M NaOH.

Rinse: Immediately wash the column with 10 CV of sterile, nuclease-free water until the pH

of the flow-through is neutral.

Re-equilibrate: Equilibrate the column with 5-10 CV of your binding buffer.
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Storage: For long-term storage, wash the column with 5 CV of 20% ethanol and store at 4°C.

[5]

This protocol should be used for a more thorough cleaning, when the resin shows signs of

significant contamination or loss of performance, or when switching between different proteins.

Strip: Wash the column with 5-10 CV of a stripping buffer (e.g., 20 mM sodium phosphate,

0.5 M NaCl, 50 mM EDTA, pH 7.4).[5] The resin should turn white.

Wash: Wash the column with 10 CV of sterile, nuclease-free water to remove the EDTA.

Clean: Wash the column with 5 CV of 1.0 M NaOH for at least 2 hours to remove precipitated

proteins.[11]

Rinse: Wash the column with 10 CV of sterile, nuclease-free water to remove the NaOH.

Recharge: Slowly pass 2-5 CV of a 100 mM NiSO4 solution over the column. The resin

should turn back to a light blue color.

Wash: Wash the column with 5-10 CV of sterile, nuclease-free water to remove excess nickel

ions.

Re-equilibrate: Equilibrate the column with 5-10 CV of your binding buffer.

Storage: For long-term storage, wash the column with 5 CV of 20% ethanol and store at 4°C.

[5]

Quantitative Data Summary
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Parameter Value Reference

Recommended Reuse Before

Regeneration
4-8 times [1]

Maximum Reuse with

Regeneration
Up to 50 times

Storage Solution 20% Ethanol [5]

Stripping Buffer EDTA

Concentration
50 mM [5]

Cleaning Solution NaOH

Concentration
0.5 - 1.0 M [1][11]

Recharging Solution NiSO4

Concentration
100 mM

Experimental Workflow Diagram

Stripping Cleaning Recharging Equilibration & Storage

Wash with Stripping Buffer
(e.g., 50 mM EDTA) Wash with Water Wash with Cleaning Solution

(e.g., 0.5 M NaOH) Wash with Water Apply Recharging Solution
(e.g., 100 mM NiSO4) Wash with Water Equilibrate with Binding Buffer Store in 20% Ethanol

For long-term storage
Used Ni-NTA

Column

Click to download full resolution via product page

Caption: Workflow for the stripping and recharging of a Ni-NTA affinity column.

Aminocaproic Acid / Lysine Affinity Columns
Affinity columns using immobilized aminocaproic acid or its analogue L-lysine are primarily

used for the purification of plasminogen and plasminogen activators from plasma and other

biological samples.[7][12] Regeneration of these columns is crucial for removing strongly

bound proteins and ensuring consistent performance.
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Frequently Asked Questions (FAQs)
1. What is the principle behind aminocaproic acid/lysine affinity chromatography? Aminocaproic

acid and L-lysine are analogues that bind to the lysine-binding sites of plasminogen. This

specific interaction allows for the selective capture of plasminogen from complex mixtures like

plasma.

2. How do I regenerate a lysine-sepharose or aminocaproic acid column? A common

regeneration method involves washing the column with alternating high and low pH buffers.[12]

Another approach is to wash with a high concentration of salt to disrupt ionic interactions.[12]

3. What should I do if my column is fouled with precipitated proteins or lipids? For severe

fouling, the column can be washed with a detergent solution (e.g., 0.1% Triton X-100) or a

denaturing agent.[12] It is important to thoroughly wash the column with a binding buffer

afterward to remove these agents.

Troubleshooting Guide
Problem Possible Cause Solution

Low plasminogen binding
Incorrect buffer conditions (pH,

ionic strength).

Ensure the binding buffer has

the correct pH and ionic

strength as recommended for

your specific resin and sample.

Column has lost binding

capacity due to fouling.

Perform a thorough

regeneration using alternating

pH buffers or a detergent

wash.[12]

Broad elution peak Non-optimal elution conditions.

Adjust the concentration of the

competing ligand (e.g., ε-

aminocaproic acid) in the

elution buffer.

Column clogging Particulates in the sample.

Clarify the sample by

centrifugation or filtration

before loading onto the

column.
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Experimental Protocols
High pH Wash: Wash the column with 2-3 column volumes (CV) of a high pH buffer (e.g., 0.1

M Tris-HCl, 0.5 M NaCl, pH 8.5).[12]

Low pH Wash: Wash the column with 2-3 CV of a low pH buffer (e.g., 0.1 M sodium acetate,

0.5 M NaCl, pH 4.5).[12]

Repeat: Repeat steps 1 and 2 for a total of 3 cycles.[12]

Re-equilibrate: Wash the column with at least 5 CV of your binding buffer until the pH is

stabilized.[12]

This protocol is specifically for regenerating columns after plasminogen purification.

High Salt/Competitive Ligand Wash: Wash the column with several CV of a buffer containing

1 M NaCl and 0.2 M ε-aminocaproic acid (e.g., 50 mM phosphate buffer, pH 7.5, containing 1

M NaCl and 0.2 M ε-aminocaproic acid).[12]

Re-equilibrate: Wash the column with at least 5 CV of the binding buffer.

Experimental Workflow Diagram
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Caption: Workflow for the regeneration of an aminocaproic acid/lysine affinity column using

alternating pH washes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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